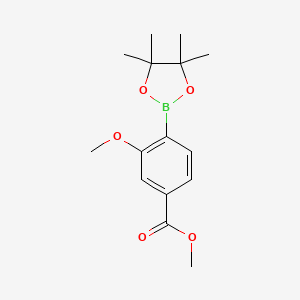Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 1246765-32-1
Cat. No.: VC4064682
Molecular Formula: C15H21BO5
Molecular Weight: 292.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1246765-32-1 |
|---|---|
| Molecular Formula | C15H21BO5 |
| Molecular Weight | 292.14 g/mol |
| IUPAC Name | methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(13(17)19-6)9-12(11)18-5/h7-9H,1-6H3 |
| Standard InChI Key | HGVNIRYMFIJLJQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is systematically named to reflect its substituents: a methoxy group at the 3-position, a methyl ester at the 4-position, and a pinacol boronic ester group. Its IUPAC name is methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Alternative synonyms include 2-Methoxy-4-methoxycarbonyl-phenyl-boronic acid pinacol ester and Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1246765-32-1 | |
| Molecular Formula | ||
| Molecular Weight | 292.14 g/mol | |
| MDL Number | MFCD18383504 |
Structural Analysis
The compound’s structure comprises a benzoate ester core with substituents that enhance its stability and reactivity. The pinacol boronic ester group () at the 4-position stabilizes the boron atom, preventing hydrolysis while facilitating transmetalation in catalytic cycles . The methoxy group at the 3-position contributes to electronic modulation, influencing the compound’s participation in electrophilic substitution reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of a benzoic acid derivative:
-
Borylation: A boronic acid intermediate is generated via Miyaura borylation of a halogenated benzoate precursor using bis(pinacolato)diboron () and a palladium catalyst .
-
Esterification: The carboxylic acid group is methylated using methanol under acidic or basic conditions.
-
Protection: The boronic acid is protected with pinacol to form the stable dioxaborolane ring .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Borylation | , , KOAc, DMF, 80°C | 75–85% |
| Esterification | , HSO, reflux | >90% |
Industrial Production
Global suppliers, including Cymit Quimica and TCI Chemicals, offer the compound in quantities from 100 mg to 25 g, with prices ranging from €57.00 to €3,126.00 . Scalable production requires optimized purification techniques, such as column chromatography or recrystallization, to achieve >95% purity .
Reactivity and Functional Applications
Cross-Coupling Reactions
The compound’s boronic ester group enables participation in Suzuki-Miyaura couplings, forming biaryl linkages essential in drug discovery. For example, coupling with aryl halides under palladium catalysis yields substituted biphenyls :
Reaction efficiency depends on solvent polarity (e.g., THF or DMF) and base selection (e.g., KCO).
Hydrolysis and Derivatization
Hydrolysis of the boronic ester under acidic conditions generates the corresponding boronic acid, which is reactive but less stable. Subsequent transformations include:
-
Oxidation: Conversion to phenolic derivatives via oxidative deborylation.
-
Functionalization: Introduction of halogens or amines at the boron center.
Pharmaceutical and Material Science Applications
Drug Intermediate
The compound is a key intermediate in synthesizing kinase inhibitors and anticancer agents. Its boron center facilitates target-specific binding in proteolysis-targeting chimeras (PROTACs) .
Polymer Chemistry
In material science, it serves as a monomer in boron-containing polymers, enhancing thermal stability and electronic properties .
Future Directions
Research opportunities include:
-
Catalyst Development: Exploring nickel or copper catalysts for cost-effective cross-couplings.
-
Bioconjugation: Developing boron-based probes for bioimaging.
-
Green Chemistry: Optimizing solvent-free or aqueous-phase reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume